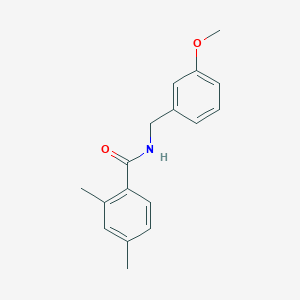
3-(3-Bromophenyl)-3-methylbutan-2-one
Descripción general
Descripción
3-(3-Bromophenyl)-3-methylbutan-2-one, also known as 3-Bromomethyl-2,2-dimethyl-1-phenylpropan-1-one or BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the synthesis of illegal drugs such as methamphetamine and MDMA. Despite its controversial reputation, BMK has several applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of BMK and its derivatives is not well understood. However, studies have suggested that BMK may act as an inhibitor of enzymes involved in the biosynthesis of certain neurotransmitters, such as dopamine and serotonin. This may explain its potential use in the synthesis of drugs that affect these neurotransmitter systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMK and its derivatives are largely dependent on the specific compound being studied. However, studies have suggested that BMK derivatives may have a range of effects, including antibacterial, antifungal, and anticancer activities. Additionally, BMK derivatives have been shown to exhibit neuroprotective properties, potentially making them useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMK and its derivatives in scientific research is their potential as lead compounds for the development of novel drugs. Additionally, their relatively simple synthesis method and availability make them attractive targets for research. However, the controversial nature of BMK and its association with illegal drug synthesis may limit its use in certain research contexts.
Direcciones Futuras
There are several potential future directions for research involving BMK and its derivatives. One area of interest is the development of BMK derivatives with improved pharmacological properties, particularly for the treatment of neurodegenerative diseases. Additionally, the use of BMK and its derivatives in the synthesis of novel drugs for the treatment of cancer and infectious diseases is an area of active research. Finally, the investigation of the mechanism of action of BMK and its derivatives may lead to the discovery of new targets for drug development.
Aplicaciones Científicas De Investigación
BMK has been extensively studied for its potential use as a precursor in the synthesis of various drugs, including methamphetamine and MDMA. However, its use in scientific research extends beyond this application. BMK has been investigated for its potential as a lead compound in the development of novel drugs for the treatment of various diseases, including cancer and Alzheimer's disease. BMK derivatives have also been synthesized and evaluated for their antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(13)11(2,3)9-5-4-6-10(12)7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTZLYOWSOWOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-3-methylbutan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





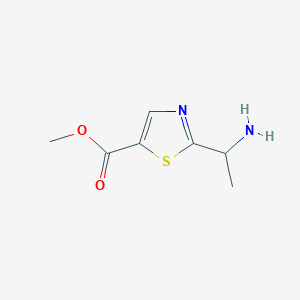
![Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine](/img/structure/B3212130.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)
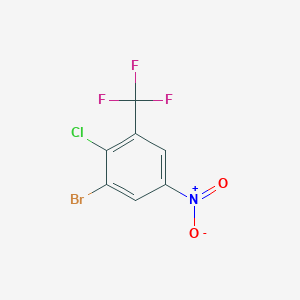
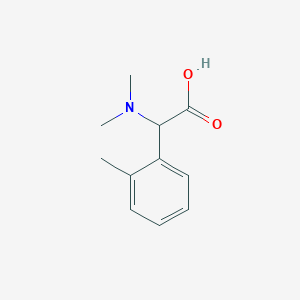
![2-[1-(3-aminophenyl)-N-methylformamido]acetamide](/img/structure/B3212156.png)


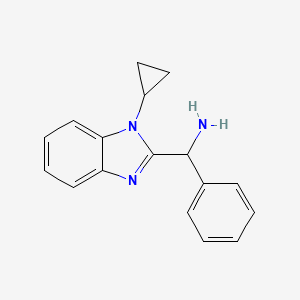
![N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B3212168.png)
